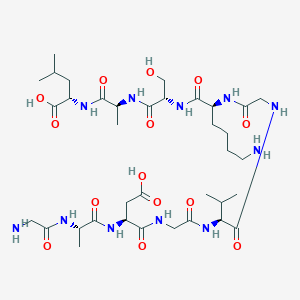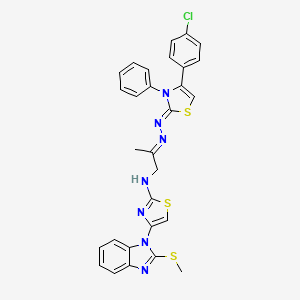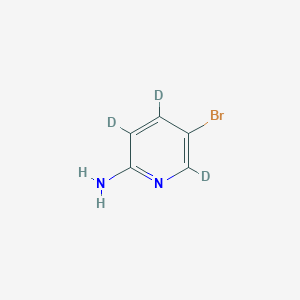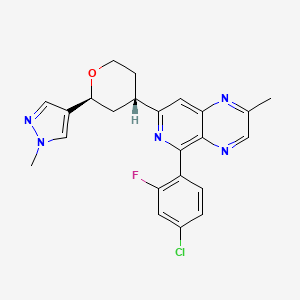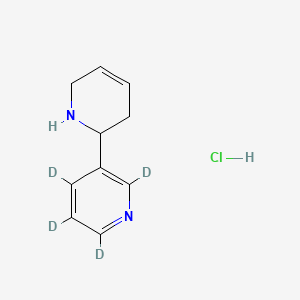
DL-Tryptophan-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-Tryptophan-d8 is a deuterium-labeled version of DL-Tryptophan, an endogenous metabolite. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study metabolic pathways and pharmacokinetics due to its stability and traceability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DL-Tryptophan-d8 typically involves the deuteration of DL-Tryptophan. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium in the presence of a deuterium source and a catalyst .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure the complete replacement of hydrogen atoms with deuterium .
化学反应分析
Types of Reactions: DL-Tryptophan-d8 undergoes similar chemical reactions as its non-deuterated counterpart, including:
Oxidation: Involves the conversion of the indole ring to various oxidized products.
Reduction: Reduction of the carboxyl group to an alcohol.
Substitution: Substitution reactions on the indole ring or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles can be used for substitution reactions under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-acetaldehyde, while reduction can produce tryptophol .
科学研究应用
DL-Tryptophan-d8 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of tryptophan metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as the role of tryptophan in various biological processes.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of tryptophan-containing drugs.
Industry: Employed in the development of new pharmaceuticals and in the quality control of tryptophan-containing products .
作用机制
The mechanism of action of DL-Tryptophan-d8 is similar to that of DL-Tryptophan. It acts as a precursor to several important biomolecules, including serotonin and melatonin. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking and quantification in metabolic studies. The molecular targets include enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase .
相似化合物的比较
DL-Tryptophan: The non-deuterated form, used widely in research and industry.
L-Tryptophan: The naturally occurring enantiomer, essential in human nutrition.
D-Tryptophan: The D-enantiomer, less common but used in specific research applications
Uniqueness: DL-Tryptophan-d8 is unique due to its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. This makes it particularly valuable in pharmacokinetic research and in studies requiring precise quantification of tryptophan metabolism .
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
212.27 g/mol |
IUPAC 名称 |
2-amino-2,3,3-trideuterio-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i1D,2D,3D,4D,5D2,6D,9D |
InChI 键 |
QIVBCDIJIAJPQS-JLAWCNLZSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C([2H])([2H])C([2H])(C(=O)O)N)[2H])[2H] |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


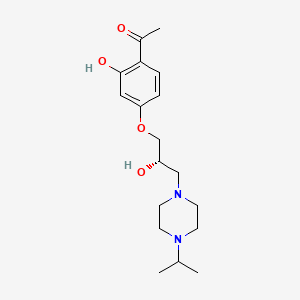
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
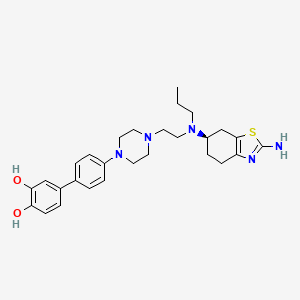
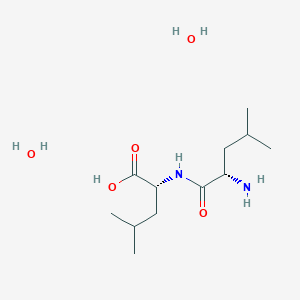
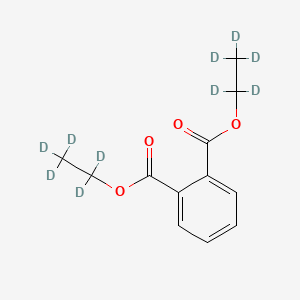
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)
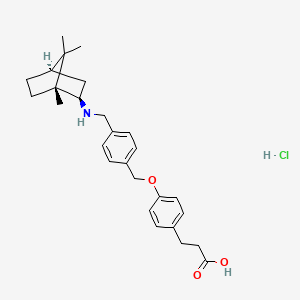
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
